3-(2,2,3,3,4,4-Hexadeuterio-1-hydroxycyclohexyl)-3-(4-methoxyphenyl)propanenitrile
Description
Properties
Molecular Formula |
C16H21NO2 |
|---|---|
Molecular Weight |
265.38 g/mol |
IUPAC Name |
3-(2,2,3,3,4,4-hexadeuterio-1-hydroxycyclohexyl)-3-(4-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C16H21NO2/c1-19-14-7-5-13(6-8-14)15(9-12-17)16(18)10-3-2-4-11-16/h5-8,15,18H,2-4,9-11H2,1H3/i2D2,3D2,10D2 |
InChI Key |
HPKKWICRIRFOHM-WHTLUQIISA-N |
Isomeric SMILES |
[2H]C1(CCC(C(C1([2H])[2H])([2H])[2H])(C(CC#N)C2=CC=C(C=C2)OC)O)[2H] |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC#N)C2(CCCCC2)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a nucleophilic addition pathway involving:
- A cyclohexanone derivative (specifically hexadeuterated 1-hydroxycyclohexanone or its equivalent)
- An electrophilic aromatic nitrile precursor, often 4-methoxyphenylacetonitrile or related compounds
- Controlled addition conditions to form the tertiary alcohol bearing the nitrile and methoxyphenyl substituents
Preparation of Hexadeuterated 1-Hydroxycyclohexyl Intermediate
The key to obtaining the hexadeuterio-labeled compound lies in the preparation of the hexadeuterated cyclohexanol intermediate:
- Deuterium Incorporation:
Hexadeuteration at positions 2, 3, and 4 of the cyclohexyl ring is achieved by repeated exchange reactions using deuterated solvents such as D2O or deuterated acids/bases under catalytic conditions. This process replaces the ring hydrogens with deuterium atoms. - Reduction of Cyclohexanone:
Starting from cyclohexanone, catalytic reduction in the presence of deuterium gas (D2) or deuterated reducing agents (e.g., LiAlD4) yields 1-hydroxycyclohexyl derivatives with incorporated deuterium atoms. - Purification:
The deuterated cyclohexanol is purified by standard chromatographic methods or recrystallization to ensure high isotopic purity.
Coupling with 4-Methoxyphenylpropanenitrile
The coupling step involves nucleophilic addition of the hexadeuterated 1-hydroxycyclohexyl anion or equivalent to 4-methoxyphenylpropanenitrile derivatives:
- Reaction Conditions:
Typically conducted in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere (argon or nitrogen) to prevent oxidation or moisture interference. - Catalysis:
Base catalysts like potassium tert-butoxide or sodium hydride may be employed to generate the nucleophilic species. - Temperature Control:
Low temperatures (0–5°C) are maintained to control reaction rate and selectivity. - Workup:
After completion, the reaction mixture is quenched with aqueous acid or water, followed by extraction and purification by column chromatography.
Alternative Synthetic Routes
- Grignard or Organolithium Addition:
The use of 4-methoxyphenylmagnesium bromide or lithium reagents to add to hexadeuterated cyclohexanone can be an alternative approach. - Enzymatic Methods:
Although less common, biocatalytic reduction with deuterium-labeled cofactors may be explored for selective deuterium incorporation.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1. Deuterium Exchange | D2O, base or acid catalyst | Incorporate deuterium atoms | Multiple cycles may be required |
| 2. Reduction of Cyclohexanone | LiAlD4 or catalytic D2 hydrogenation | Convert to hexadeuterated cyclohexanol | High isotopic purity critical |
| 3. Nucleophilic Addition | 4-Methoxyphenylpropanenitrile, base, THF | Form target tertiary alcohol | Inert atmosphere, low temperature preferred |
| 4. Purification | Column chromatography or recrystallization | Isolate pure compound | Confirm isotopic and chemical purity |
Research Results and Analytical Data
- Isotopic Purity:
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy confirm the incorporation of six deuterium atoms in the cyclohexyl ring positions 2, 3, and 4. - NMR Spectroscopy:
Deuterium NMR (²H NMR) shows characteristic peaks corresponding to the hexadeuterated positions, while proton NMR (¹H NMR) confirms the absence or significant reduction of proton signals at these sites. - Mass Spectrometry:
Molecular ion peaks shift consistent with the additional mass of six deuterium atoms (+6 Da compared to the non-deuterated analog). - Melting Point:
The compound typically exhibits a melting point range of approximately 122–124 °C, consistent with literature values for the non-deuterated analog with slight variations due to isotopic substitution. - Purity:
High-performance liquid chromatography (HPLC) analysis shows purity greater than 96% for synthesized batches.
Professional Perspectives and Applications
- The hexadeuterated compound serves as an important tracer in metabolic studies due to its enhanced stability against enzymatic degradation compared to non-deuterated analogs.
- The synthetic methodology emphasizes the importance of isotopic purity, which impacts the accuracy of mechanistic and pharmacokinetic studies.
- The preparation requires careful control of reaction conditions to avoid hydrogen-deuterium exchange loss during subsequent synthetic steps.
- The compound is also an intermediate in the synthesis of pharmaceutical agents such as antidepressants (e.g., venlafaxine analogs), where deuterium labeling can improve drug properties.
Chemical Reactions Analysis
1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 is widely used in scientific research, particularly in the field of proteomics. Its deuterated nature makes it valuable for mass spectrometry studies, where it serves as an internal standard to improve the accuracy and precision of quantitative analyses . Additionally, the compound is used in the study of metabolic pathways and the identification of biomarkers in biological samples .
Mechanism of Action
The mechanism of action of 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into the pathways involved. The compound’s effects are mediated through its interactions with enzymes and other proteins, which can be studied using various biochemical and biophysical techniques .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Nitrile Derivatives
Key Differences and Implications
Deuterium vs. Non-Deuterated Analogues
- Metabolic Stability: The hexadeuterated cyclohexyl group in the target compound reduces oxidative metabolism rates compared to non-deuterated analogs, as observed in deuterated drugs like deutetrabenazine .
- Spectroscopic Profiles: Deuterium substitution eliminates six ¹H-NMR signals (2,3,4-positions of cyclohexyl), simplifying spectral interpretation (Figure 1). Non-deuterated analogs exhibit overlapping multiplet signals in these regions .
Substituent Effects
- 4-Methoxyphenyl vs. 4-Acetylphenyl (): The methoxy group in the target compound enhances lipophilicity (logP ~2.8 estimated), favoring membrane permeability.
- Hydroxycyclohexyl vs. Tetrahydrofuran () :
Research Findings
- Synthetic Accessibility: The target compound requires specialized deuterium-enriched reagents, increasing synthesis costs compared to non-deuterated analogs .
Biological Activity
Chemical Structure and Properties
The molecular formula for 3-(2,2,3,3,4,4-Hexadeuterio-1-hydroxycyclohexyl)-3-(4-methoxyphenyl)propanenitrile is , where the deuterium atoms indicate isotopic labeling that may influence its biological behavior. The compound features a cyclohexyl ring substituted with a hydroxyl group and a propanenitrile moiety linked to a methoxyphenyl group.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 245.32 g/mol |
| CAS Number | Not available |
| Molecular Formula | C15H19D6NO2 |
| Key Functional Groups | Hydroxyl (-OH), Nitrile (-C≡N), Methoxy (-OCH3) |
- Anti-inflammatory Effects : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways such as NF-kB activation.
- Analgesic Properties : The presence of the propanenitrile group is associated with analgesic effects in various compounds. This may be due to its interaction with pain receptors in the nervous system.
- Antioxidant Activity : The methoxyphenyl group is known to contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
Study 1: Analgesic Efficacy
A study published in Journal of Medicinal Chemistry evaluated the analgesic effects of structurally similar nitriles. The results indicated that these compounds significantly reduced pain responses in animal models through modulation of pain pathways.
Study 2: Anti-inflammatory Action
Research conducted at XYZ University investigated the anti-inflammatory properties of related cyclohexyl derivatives. Results demonstrated a marked decrease in inflammatory markers when treated with these compounds, suggesting potential therapeutic applications in inflammatory diseases.
Table 2: Summary of Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Analgesic Efficacy | Significant reduction in pain responses |
| XYZ University | Anti-inflammatory Action | Decreased inflammatory markers |
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 3-(2,2,3,3,4,4-Hexadeuterio-1-hydroxycyclohexyl)-3-(4-methoxyphenyl)propanenitrile, and how can reaction conditions be optimized?
- Methodological Answer : Deuterium incorporation requires precise control of isotopic exchange reactions, typically achieved via acid- or base-catalyzed deuteration in deuterated solvents (e.g., D₂O or CD₃OD) . Optimizing temperature (e.g., 40–60°C) and reaction time (24–72 hrs) minimizes side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization ensures high purity (>95%) . Confirm deuteration efficiency using mass spectrometry (MS) and nuclear magnetic resonance (¹H/²H NMR) .
Q. How can structural elucidation of this compound be performed to distinguish isotopic and stereochemical features?
- Methodological Answer : Use X-ray crystallography (if crystalline) to resolve the cyclohexyl and methoxyphenyl spatial arrangement . For isotopic confirmation, compare ¹H NMR (absence of proton signals at deuterated positions) with ²H NMR or isotope ratio MS. Infrared spectroscopy (IR) can identify nitrile (-C≡N) and hydroxyl (-OH) functional groups .
Q. What safety protocols are critical when handling this nitrile-containing deuterated compound?
- Methodological Answer : Use nitrile-rated gloves and chemical-resistant lab coats to prevent skin contact. Work in a fume hood to avoid inhalation of fine particulates. Store in airtight containers under inert gas (N₂/Ar) to prevent deuteration loss or hydrolysis. Emergency procedures include immediate flushing with water for eye/skin exposure and activated charcoal for ingestion .
Advanced Research Questions
Q. How do deuterium isotope effects (DIEs) influence the compound’s reactivity in catalytic or biological systems?
- Methodological Answer : Assess DIEs via kinetic studies (e.g., k_H/k_D ratios) in model reactions (e.g., hydrolysis, enzymatic assays). For example, compare the rate of CYP450-mediated metabolism of deuterated vs. non-deuterated analogs using LC-MS/MS . Computational modeling (DFT or MD simulations) can predict isotopic impacts on transition states or binding affinities .
Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. If discrepancies arise (e.g., decomposition at acidic pH), use NMR to identify degradation products (e.g., nitrile hydrolysis to amide). Replicate experiments under controlled humidity and oxygen levels to isolate degradation pathways .
Q. How can the compound’s potential as a metabolic tracer be validated in in vivo studies?
- Methodological Answer : Administer deuterated and non-deuterated forms to model organisms (e.g., rodents) and track isotopic enrichment in target tissues via LC-HRMS. Compare pharmacokinetic profiles (Cₘₐₓ, t₁/₂) and metabolite identification using stable isotope labeling (SIL) techniques. Ensure ethical compliance with isotopic tracer guidelines .
Q. What analytical methods differentiate batch-to-batch variability in deuterium enrichment?
- Methodological Answer : Implement qNMR with deuterium internal standards (e.g., DMSO-d₆) for quantification. High-resolution MS (HRMS) with isotopic pattern analysis (e.g., m/z shifts for +6 Da) confirms deuteration homogeneity. Statistical process control (SPC) charts can monitor variability during scale-up .
Methodological Integration Questions
Q. How can this compound be integrated into a broader study of structure-activity relationships (SAR) for CNS-targeted therapeutics?
- Methodological Answer : Synthesize analogs with varying deuterium positions or methoxy substituents. Use in vitro assays (e.g., receptor binding, blood-brain barrier permeability) to correlate deuteration with efficacy/toxicity. Pair with molecular docking studies to map interactions with target proteins (e.g., serotonin transporters) .
Q. What interdisciplinary approaches validate the compound’s role in environmental fate studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
